Cyano((dimethylamino)methylene)guanidine
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Overview
Description
Dimethylaminomethylenedicyanodiamide is a chemical compound with the molecular formula C6H7N3 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylaminomethylenedicyanodiamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with malononitrile in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the desired product. The reaction can be represented as follows:
CH3NH2+CH2(CN)2→(CH3NH)CH(CN)2
Industrial Production Methods
In an industrial setting, the production of dimethylaminomethylenedicyanodiamide may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes often focus on minimizing waste and energy consumption to achieve sustainable production.
Chemical Reactions Analysis
Types of Reactions
Dimethylaminomethylenedicyanodiamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino and dicyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Dimethylaminomethylenedicyanodiamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and heterocycles.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a reagent in molecular biology.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethylaminomethylenedicyanodiamide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the dicyano groups can act as electrophiles. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Dimethylaminomethylenemalononitrile
- Dimethylaminomethyleneurea
- Dimethylaminomethylenecyanamide
Uniqueness
Dimethylaminomethylenedicyanodiamide is unique due to its combination of dimethylamino and dicyano groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications.
Properties
CAS No. |
5496-77-5 |
---|---|
Molecular Formula |
C5H9N5 |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N'-(N'-cyanocarbamimidoyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N5/c1-10(2)4-9-5(7)8-3-6/h4H,1-2H3,(H2,7,8)/b9-4+ |
InChI Key |
XPMKXIQZUPHFHT-RUDMXATFSA-N |
Isomeric SMILES |
CN(C)/C=N/C(=NC#N)N |
Canonical SMILES |
CN(C)C=NC(=NC#N)N |
Origin of Product |
United States |
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